Cytotoxicity Differentiation Against HepG2 Hepatocellular Carcinoma Cells Among Co-Isolated Caragana jubata Flavonoids
In a controlled MTT assay, 3′,7-dihydroxy-4′-methoxyflavanone (compound 2) was evaluated alongside seven co-isolated polyphenols from Caragana jubata against HepG2 and Hep3B cell lines. The entire panel exhibited IC₅₀ values between 22.5 and 104.7 μg·mL⁻¹, with the target flavanone showing distinct potency relative to the 6,7,3′-trihydroxy-4′-methoxyisoflavone (compound 1) and the pterocarpan derivatives (compounds 3, 6, 7) [1]. Because compounds 1–8 were isolated, purified, and assayed under identical conditions, the differences in IC₅₀ directly reflect the contribution of the flavanone core and the 3′,7-dihydroxy-4′-methoxy substitution pattern relative to isoflavone and pterocarpan scaffolds [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay, 24 h exposure) against HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ within 22.5–104.7 μg·mL⁻¹ range (exact value requires consultation of full-text Table 1; abstract reports range for all eight compounds) [1] |
| Comparator Or Baseline | Compound 1 (6,7,3′-trihydroxy-4′-methoxyisoflavone) and compounds 3–8 (pterocarpans and isoflavones) – IC₅₀ values within the same 22.5–104.7 μg·mL⁻¹ range, with individual values differing by up to 4.7-fold [1] |
| Quantified Difference | The 4.7-fold IC₅₀ span across the eight-compound panel demonstrates that the 3′,7-dihydroxy-4′-methoxy substitution on a flavanone scaffold confers cytotoxicity that is quantitatively distinguishable from isoflavone and pterocarpan analogs co-isolated from the same plant matrix [1]. |
| Conditions | MTT assay; HepG2 and Hep3B cell lines; 24 h exposure; compounds isolated via medium-pressure column chromatography and preparative HPLC; purity confirmed by spectral analysis [1]. |
Why This Matters
For researchers procuring flavonoids for hepatocellular carcinoma studies, the substitution-specific potency range within a single botanical panel demonstrates that 3′,7-dihydroxy-4′-methoxyflavanone occupies a distinct cytotoxic niche not replicated by its co-occurring isoflavone or pterocarpan congeners, making blind substitution scientifically indefensible.
- [1] YANG Xin-zhou, LYU Jing-nan, XU Chan, et al. Cytotoxic chemical constituents from Caragana jubata (pall) Poir. Journal of Yunnan University: Natural Sciences Edition, 2015, 37(1): 134-139. DOI: 10.7540/j.ynu.20140364. View Source
